Hydroperoxide, 1-methylhexyl
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
762-46-9 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-7(2)9-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
FWELUXZVATZEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OO |
Origin of Product |
United States |
Sugar Phosphate Backbone Damage:radicals Can Abstract Hydrogen Atoms from the Deoxyribose Sugar Units of the Dna Backbone.wikipedia.orgacs.orgthis Attack Can Occur at Any Carbon Position, but Abstraction at the C4 and C5 Positions is Common.wikipedia.orgacs.orgthe Resulting Sugar Radical Can then Undergo a Series of Reactions, Often Involving Oxygen, Which Ultimately Leads to the Cleavage of the Phosphodiester Bond, Resulting in a Single Strand Break in the Dna.wikipedia.orgin Some Cases, Damage to Adjacent Sites Can Lead to More Complex Tandem Lesions .acs.org
The general mechanism for hydroperoxide-induced DNA damage is initiated by the formation of radicals in proximity to the DNA molecule, often facilitated by metal ions bound to the DNA itself. nih.govwikipedia.orgnih.gov These radicals then react as described above, leading to a spectrum of DNA lesions. nih.gov
| Target Site in DNA | Type of Radical Attack | Primary Consequence |
| Nitrogenous Bases (e.g., Guanine) | Addition to double bonds | Base modification (e.g., 8-oxoG) |
| Deoxyribose Sugar (e.g., C4' position) | Hydrogen abstraction | DNA strand breaks, abasic sites |
| Phosphodiester Linkage | Indirectly via sugar damage | Strand scission |
Reaction Mechanisms and Chemical Transformations of Hydroperoxide, 1 Methylhexyl
Homolytic Cleavage and Radical Generation
The foundational reaction of Hydroperoxide, 1-methylhexyl is the homolytic cleavage of the weak oxygen-oxygen single bond. This bond has a dissociation energy in the range of 190–210 kJ/mol (45–50 kcal/mol), which is significantly lower than typical C-C, C-H, or C-O bonds, making it susceptible to cleavage under thermal or photochemical conditions. This initial bond scission is a critical initiation step that generates highly reactive radical species.
This process, known as homolysis, results in the formation of a 1-methylhexyloxy radical (an alkoxy radical) and a hydroxyl radical. These primary radicals can then propagate a series of further reactions.
Upon homolytic cleavage of the O-O bond, the 1-methylhexyloxy radical is formed. This alkoxy radical is a highly reactive intermediate that can participate in several subsequent chemical pathways. Its reactivity is central to the chemical transformations of the parent hydroperoxide.
Key reactions involving the 1-methylhexyloxy radical include:
Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule (R'-H), leading to the formation of 2-heptanol (B47269) and a new radical (R'•). This is a common propagation step in radical chain reactions.
Addition to Double Bonds: It can add to alkenes, initiating polymerization or other addition reactions.
Fragmentation: The radical can undergo fragmentation via processes like β-scission, which involves the cleavage of a carbon-carbon bond.
Peroxy radicals (ROO•) are another class of crucial intermediates in the chemistry of hydroperoxides. The 1-methylhexylperoxy radical can be generated through various mechanisms. A primary route is the abstraction of the weakly bound hydroperoxidic hydrogen atom from the parent molecule by another radical (R'•).
Alternatively, in autoxidation processes, a 1-methylhexyl radical (formed, for instance, by hydrogen abstraction from heptane) can rapidly react with molecular oxygen (O₂) to form the 1-methylhexylperoxy radical. These peroxy radicals are key players in atmospheric oxidation cycles and can undergo bimolecular decay reactions, which can regenerate alkoxy radicals.
Once formed, the 1-methylhexyloxy and 1-methylhexylperoxy radicals can undergo intramolecular hydrogen atom transfer (HAT). In this process, the radical center abstracts a hydrogen atom from another position within the same molecule. This reaction is highly regioselective, favoring the formation of thermodynamically stable five- or six-membered ring transition states.
For the 1-methylhexyloxy radical, a 1,5-HAT is a common pathway. This involves the abstraction of a hydrogen atom from the fifth carbon atom (delta-carbon) relative to the oxygen atom, leading to the formation of a delta-hydroxyalkyl radical. This new carbon-centered radical can then undergo further reactions, such as oxidation. Theoretical studies on analogous systems, like the 1-methylbutyl peroxide radical, show that activation energies for such intramolecular transfers are influenced by the ring size of the transition state.
Table 1: Plausible Intramolecular HAT Pathways for the 1-methylhexyloxy Radical
| HAT Type | Transition State Ring Size | Carbon Atom of H Abstraction | Resulting Radical Type |
|---|---|---|---|
| 1,4-HAT | 5-membered | C4 | γ-Hydroxyalkyl Radical |
| 1,5-HAT | 6-membered | C5 | δ-Hydroxyalkyl Radical |
| 1,6-HAT | 7-membered | C6 | ε-Hydroxyalkyl Radical |
β-scission is a characteristic fragmentation reaction of alkoxy radicals, including the 1-methylhexyloxy radical. This process involves the cleavage of a carbon-carbon bond located at the beta position relative to the radical oxygen atom. This unimolecular decomposition pathway competes with other reactions like hydrogen abstraction and is favored at higher temperatures.
For the 1-methylhexyloxy radical (CH₃(CH₂)₄CH(O•)CH₃), there are two possible β-scission pathways:
Cleavage of the methyl group, yielding a pentyl radical and acetone (B3395972).
Cleavage of the pentyl group, yielding a methyl radical and 2-heptanone (B89624).
The relative likelihood of these pathways depends on the stability of the resulting alkyl radical. Studies on similar alkoxy radicals, such as the tert-butoxy (B1229062) radical, show that β-methyl scission is a significant process. The formation of ketone products is a clear indicator that β-scission has occurred.
Table 2: Potential Products of β-Scission of the 1-methylhexyloxy Radical
| Cleaved Group | Resulting Alkyl Radical | Resulting Carbonyl Compound |
|---|---|---|
| Methyl (CH₃) | Pentyl Radical (CH₃(CH₂)₄•) | Acetone (CH₃COCH₃) |
| Pentyl (CH₃(CH₂)₄) | Methyl Radical (•CH₃) | 2-Heptanone (CH₃(CH₂)₄COCH₃) |
Decomposition Pathways
The thermal decomposition of this compound is initiated by the homolytic cleavage of the O-O bond, as previously described. The rate of this decomposition is highly dependent on temperature. The initial formation of alkoxy and hydroxyl radicals triggers a complex cascade of radical chain reactions.
Initiation: The unimolecular homolysis of the hydroperoxide to form 1-methylhexyloxy and hydroxyl radicals.
Propagation: The initial radicals abstract hydrogen from unreacted hydroperoxide molecules or other available substrates, generating new radicals (e.g., peroxy radicals or carbon-centered radicals). These new radicals can then undergo further reactions like β-scission or HAT.
Termination: Radicals are removed from the system through combination or disproportionation reactions, leading to the formation of stable, non-radical products.
The specific products formed during thermal decomposition depend on the reaction conditions, such as temperature, solvent, and the presence of other reagents. Common products include 2-heptanol (from hydrogen abstraction by the alkoxy radical), 2-heptanone (from β-scission or other oxidation pathways), and various smaller hydrocarbons and oxygenated compounds.
Acid-Catalyzed Decomposition and Rearrangements
The decomposition of this compound in the presence of acid catalysts is primarily governed by the Hock rearrangement, a well-documented pathway for organic hydroperoxides. cmu.eduresearchgate.netresearchgate.net This reaction involves an oxidative cleavage of carbon-carbon bonds adjacent to the hydroperoxide functional group. researchgate.netresearchgate.net The mechanism is initiated by the protonation of the hydroperoxide's terminal oxygen atom, which enhances the leaving group ability of the resulting water molecule. cmu.edu
Following protonation, the elimination of a water molecule occurs concurrently with the migration of one of the adjacent alkyl groups (either methyl or pentyl) to the now electron-deficient oxygen atom. This concerted step is typically the rate-determining phase of the rearrangement. The migratory aptitude of different groups can influence the product distribution, although for simple alkyl groups, the difference is often not substantial. This rearrangement results in the formation of a stabilized oxocarbenium ion intermediate. cmu.eduresearchgate.net The final step involves the nucleophilic attack of water on this carbocation, leading to the formation of an unstable hemiacetal. This hemiacetal readily decomposes to yield the final products: a ketone and an alcohol. cmu.edu
In the specific case of this compound, two potential rearrangement pathways exist, leading to different sets of products.
Table 1: Acid-Catalyzed Hock Rearrangement Pathways for this compound
| Step | Pathway 1: Methyl Group Migration | Pathway 2: Pentyl Group Migration |
|---|---|---|
| 1. Protonation | The hydroperoxide is protonated by an acid catalyst (H⁺). | The hydroperoxide is protonated by an acid catalyst (H⁺). |
| 2. Rearrangement | A water molecule is eliminated, and the methyl group migrates to the oxygen atom. | A water molecule is eliminated, and the pentyl group migrates to the oxygen atom. |
| 3. Intermediate | Formation of an oxocarbenium ion where the oxygen is bonded to the pentyl chain. | Formation of an oxocarbenium ion where the oxygen is bonded to the ethyl fragment. |
| 4. Nucleophilic Attack | Water attacks the carbocation, forming a hemiacetal. | Water attacks the carbocation, forming a hemiacetal. |
| 5. Decomposition | The hemiacetal decomposes into Hexan-2-one and Methanol. | The hemiacetal decomposes into Propan-2-one (Acetone) and Pentan-1-ol. |
The specific conditions of the reaction, such as the nature of the acid catalyst and the solvent, can influence the relative rates of these competing pathways. researchgate.net
Metal-Catalyzed Decomposition (e.g., Fenton-like Reactions)
The decomposition of this compound can be significantly accelerated by the presence of metal ions, particularly those with accessible redox states, such as iron and copper. nih.govnih.gov These transformations, often referred to as Fenton-like reactions, proceed through radical mechanisms involving one-electron transfer steps. nih.gov
In a typical Fenton-like cycle, a lower oxidation state metal ion (e.g., Fe²⁺) reacts with the hydroperoxide to generate an alkoxyl radical (RO•) and a hydroxide (B78521) ion, while the metal is oxidized (e.g., to Fe³⁺). nih.govnih.gov This initial step is responsible for the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide.
Reaction: ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺
The higher oxidation state metal ion (Fe³⁺) can then react with another molecule of the hydroperoxide, or other species in the system, to regenerate the lower oxidation state metal ion, thereby completing the catalytic cycle. This second step often produces a peroxyl radical (ROO•) and a proton. nih.gov
Reaction: ROOH + Fe³⁺ → ROO• + H⁺ + Fe²⁺
The net result is the catalytic decomposition of the hydroperoxide into highly reactive alkoxyl and peroxyl radicals, which can then initiate a cascade of further reactions.
Role of Transition Metal Ions in Hydroperoxide Breakdown
Transition metal ions are potent catalysts for the breakdown of hydroperoxides due to their ability to cycle between different oxidation states. researchgate.netresearchgate.net The catalytic activity is not limited to iron; other metals such as cobalt (Co) and copper (Cu) are also highly effective. researchgate.netcore.ac.uk The core of their catalytic function lies in facilitating the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy. This process generates free radicals that can drive further chemical transformations. nih.gov
The mechanism of decomposition is generally consistent across different transition metals, involving a redox cycle. researchgate.net
Table 2: Generalized Reactions in Metal-Catalyzed Hydroperoxide Decomposition
| Reaction Step | Reactants | Products | Metal State Change |
|---|---|---|---|
| Initiation (Reduction) | ROOH + Mⁿ⁺ | RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺ | Oxidation |
| Propagation (Oxidation) | ROOH + M⁽ⁿ⁺¹⁾⁺ | ROO• + H⁺ + Mⁿ⁺ | Reduction |
The efficiency and outcome of the decomposition can be influenced by several factors, including the specific metal ion, its coordination environment, the solvent, and the temperature. researchgate.netlookchem.com For instance, the coordination of ligands to the metal center can alter its redox potential and, consequently, its catalytic activity in decomposing the hydroperoxide. core.ac.uk The radicals generated (RO• and ROO•) are key intermediates that dictate the subsequent reaction pathways.
Oxidation and Oxygenation Reactions
Role as Oxidants in Organic Synthesis Research
This compound, like other alkyl hydroperoxides, can serve as an effective oxidizing agent in various organic synthesis applications. cmu.edu Its utility stems from the reactive peroxide bond, which can deliver an oxygen atom to a suitable substrate. These hydroperoxides are often employed as terminal oxidants in metal-catalyzed oxidation reactions, such as the epoxidation of alkenes or the oxidation of alcohols and sulfides. The presence of the alkyl group can enhance solubility in organic solvents compared to hydrogen peroxide.
In synthetic research, secondary hydroperoxides are explored as alternatives to other common oxidants, offering a different reactivity profile. Their application in catalytic asymmetric oxidation reactions is an area of ongoing investigation, where the goal is to transfer oxygen to a substrate in a stereocontrolled manner.
Mechanisms of Substrate Oxidation by Hydroperoxides
The mechanism of substrate oxidation by this compound typically involves a metal catalyst to activate the hydroperoxide. A common example is the metal-catalyzed epoxidation of an alkene.
In this process, the hydroperoxide coordinates to a high-valent metal center (e.g., molybdenum, vanadium, or titanium). This coordination polarizes and activates the O-O bond, making the terminal oxygen atom more electrophilic. The activated metal-peroxo species then interacts with the electron-rich double bond of the alkene substrate.
The reaction proceeds via a transition state where the oxygen atom is transferred from the hydroperoxide complex to the alkene, forming the epoxide ring. Simultaneously, the O-O bond is cleaved, and the metal catalyst is reduced, releasing an alcohol as a byproduct. The catalyst is then re-oxidized by another molecule of the hydroperoxide, allowing the catalytic cycle to continue. The specific nature of the metal and its ligand sphere is crucial for controlling the efficiency and selectivity of the oxygen transfer.
Reactions with Other Radical Species
The decomposition of this compound, particularly under thermal or metal-catalyzed conditions, generates a primary population of 1-methylhexyloxy radicals (alkoxyl radicals) and hydroxyl radicals. nih.gov These primary radicals are highly reactive and can engage in a variety of subsequent reactions with other radical species or neutral molecules. beilstein-journals.org
The 1-methylhexyloxy radical can undergo several key transformations:
Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule (R'-H), resulting in the formation of 2-heptanol and a new radical (R'•). This is a common chain propagation step in radical processes. nih.gov
β-Scission: The alkoxyl radical can undergo fragmentation through the cleavage of a carbon-carbon bond beta to the oxygen atom. For the 1-methylhexyloxy radical, this can lead to the formation of acetone and a pentyl radical, or alternatively, formaldehyde (B43269) and a hex-2-yl radical.
Radical-Radical Combination: The alkoxyl radical can combine with another radical species. For example, it can undergo cross-reactions with peroxyl radicals (ROO•), which are also formed during metal-catalyzed decomposition. nih.gov These combination reactions are typically chain termination steps.
Reactions with Hydroxyl Radicals (•OH)
The reaction of this compound with hydroxyl radicals (•OH) is a significant degradation pathway, particularly in the atmosphere. The hydroxyl radical is a powerful oxidizing agent and readily abstracts a hydrogen atom from the hydroperoxide.
The principal mechanism involves the abstraction of the weakly bonded hydrogen atom from the hydroperoxy group. This reaction is generally fast and leads to the formation of a 1-methylhexylperoxy radical (CH₃(CH₂)₄CH(OO•)CH₃) and a molecule of water.
Reaction Scheme: CH₃(CH₂)₄CH(OOH)CH₃ + •OH → CH₃(CH₂)₄CH(OO•)CH₃ + H₂O
While the abstraction of the hydroperoxidic hydrogen is the dominant pathway due to the lower bond dissociation energy of the O-H bond in the hydroperoxy group compared to C-H bonds, abstraction of hydrogen atoms from the alkyl chain can also occur, albeit at a much lower rate. This would lead to the formation of a carbon-centered radical and hydrogen peroxide.
Minor Reaction Pathway: CH₃(CH₂)₄CH(OOH)CH₃ + •OH → •C₇H₁₄OOH + H₂O
Table 1: Estimated Reaction Parameters for the Reaction of this compound with •OH This table presents estimated values based on data for analogous secondary alkyl hydroperoxides. Specific experimental data for 1-methylhexyl hydroperoxide is not available.
| Parameter | Estimated Value | Notes |
|---|---|---|
| Primary Reaction Pathway | H-abstraction from the -OOH group | Leads to the formation of a 1-methylhexylperoxy radical and water. |
| Estimated Rate Constant (k) | ~ 1 - 5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | By analogy with smaller alkyl hydroperoxides. The rate is expected to be fast. |
| Activation Energy (Ea) | Low and may be negative | Typical for fast radical-molecule reactions. |
| Primary Products | 1-methylhexylperoxy radical, Water | The peroxy radical is a key intermediate for subsequent reactions. |
Reactions with Hydroperoxyl Radicals (HO₂•) and Peroxy Radicals (RO₂•)
The self-reaction of two 1-methylhexylperoxy radicals can proceed through several channels. A major pathway for secondary peroxy radicals is the Russell mechanism , which is a concerted process that proceeds through a transient tetroxide intermediate. This mechanism leads to the formation of a ketone (heptan-2-one), an alcohol (heptan-2-ol), and molecular oxygen, and is a terminating reaction as it consumes radicals.
Russell Mechanism: 2 CH₃(CH₂)₄CH(OO•)CH₃ → [Tetroxide Intermediate] → CH₃(CH₂)₄C(=O)CH₃ + CH₃(CH₂)₄CH(OH)CH₃ + O₂
Alternatively, the tetroxide intermediate can decompose to form two alkoxy radicals (1-methylhexyloxy radicals) and molecular oxygen. This is a propagation pathway as it generates new radical species.
Alkoxy Radical Forming Pathway: 2 CH₃(CH₂)₄CH(OO•)CH₃ → [Tetroxide Intermediate] → 2 CH₃(CH₂)₄CH(O•)CH₃ + O₂
The branching ratio between the Russell mechanism and the alkoxy radical-forming pathway is dependent on factors such as temperature and the structure of the alkyl group. researchgate.netrsc.org
This compound can also react with other peroxy radicals (R'O₂•). This reaction typically involves the abstraction of the hydroperoxidic hydrogen to form a 1-methylhexylperoxy radical and another hydroperoxide (R'OOH).
Reaction with other RO₂•: CH₃(CH₂)₄CH(OOH)CH₃ + R'O₂• → CH₃(CH₂)₄CH(OO•)CH₃ + R'OOH
The reaction of the 1-methylhexylperoxy radical with the hydroperoxyl radical (HO₂•) is an important termination reaction in the atmosphere, leading back to the parent hydroperoxide and molecular oxygen.
Reaction with HO₂•: CH₃(CH₂)₄CH(OO•)CH₃ + HO₂• → CH₃(CH₂)₄CH(OOH)CH₃ + O₂
Table 2: Key Reactions of 1-methylhexylperoxy Radical (R''O₂•) with HO₂• and other RO₂• This table outlines the primary reaction pathways and products for the reactions of the 1-methylhexylperoxy radical. R'' = CH₃(CH₂)₄CH(CH₃). Kinetic parameters are generalized from data for similar secondary alkyl peroxy radicals.
| Reaction | Products | Reaction Type | Estimated Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| R''O₂• + R''O₂• (Self-Reaction) | Heptan-2-one + Heptan-2-ol + O₂ (Russell Mechanism) | Termination | ~ 10⁻¹³ - 10⁻¹⁴ |
| 2 R''O• + O₂ (Alkoxy Radical Formation) | Propagation | Branching ratio dependent on conditions | |
| R''O₂• + HO₂• | R''OOH + O₂ | Termination | ~ 10⁻¹² - 10⁻¹¹ |
| R''O₂• + R'O₂• (Cross-Reaction) | R''O• + R'O• + O₂ | Propagation | Highly variable |
| R''OH + R'(-H)=O + O₂ | Termination | Highly variable |
Kinetic and Thermodynamic Investigations of Hydroperoxide, 1 Methylhexyl Reactivity
Reaction Rate Determinations
The rate at which 1-methylhexyl hydroperoxide decomposes is a critical parameter in determining its role in chemical reactions. This rate is significantly influenced by environmental factors such as temperature and pH.
The decomposition of hydroperoxides is a thermally sensitive process. As temperature increases, the rate of decomposition typically accelerates. This relationship is often described by the Arrhenius equation, which relates the rate constant of a reaction to the absolute temperature. For many organic hydroperoxides, the decomposition follows first-order kinetics, where the rate of decomposition is directly proportional to the concentration of the hydroperoxide.
Table 1: Illustrative Temperature-Dependent First-Order Rate Coefficients for the Decomposition of an Analogous C13 α-Alkoxyalkyl-Hydroperoxide at pH 4.5 nih.gov
| Temperature (K) | Rate Coefficient (k) (s⁻¹) |
|---|---|
| 288 | (5.3 ± 0.2) × 10⁻⁴ |
| 298 | (1.2 ± 0.3) × 10⁻³ |
| 308 | (2.1 ± 1.4) × 10⁻³ |
This data is for an analogous compound and serves to illustrate the expected temperature-dependent behavior of 1-methylhexyl hydroperoxide.
This trend of increasing decomposition rate with temperature is a fundamental characteristic of hydroperoxide chemistry and is anticipated to be observed for 1-methylhexyl hydroperoxide as well.
The stability and decomposition rate of hydroperoxides are also markedly affected by the pH of the surrounding medium. Generally, hydroperoxides exhibit greater stability in neutral or slightly acidic conditions. In more acidic or alkaline environments, the decomposition rate can be significantly accelerated.
Research on α-hydroxyalkyl-hydroperoxides has demonstrated a dramatic acceleration of decomposition with increasing acidity. For an α-hydroxyalkyl-hydroperoxide derived from α-terpineol, the lifetime was found to be 128 minutes at a pH of 6.1, but this decreased to just 8 minutes at a pH of 4.1. acs.org This suggests that the decomposition is specifically catalyzed by H⁺ ions. acs.org This acid-catalyzed decomposition is a key feature of hydroperoxide reactivity. nih.gov
Table 2: Illustrative pH-Dependent First-Order Rate Coefficients for the Decomposition of an Analogous α-Hydroxyalkyl-Hydroperoxide acs.org
| pH | Rate Coefficient (k) (s⁻¹) |
|---|---|
| 6.1 | (1.3 ± 0.4) × 10⁻⁴ |
| 4.1 | (2.1 ± 0.1) × 10⁻³ |
This data is for an analogous compound and is presented to demonstrate the expected influence of pH on the reactivity of 1-methylhexyl hydroperoxide.
Conversely, in the presence of certain metal ions, the decomposition of hydroperoxides can be catalyzed, a process that is also pH-dependent.
Activation Energy and Reaction Coordinate Analysis
The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. A lower activation energy implies a faster reaction rate. For the decomposition of hydroperoxides, the activation energy is a measure of the stability of the O-O bond.
While the specific activation energy for the decomposition of 1-methylhexyl hydroperoxide has not been extensively reported, studies on similar compounds provide valuable estimates. For example, the activation energy for the decomposition of C13 α-alkoxyalkyl-hydroperoxides derived from the reaction of α-terpineol Criegee intermediates with 1-propanol (B7761284) at pH 4.5 was determined to be 12.3 ± 0.6 kcal mol⁻¹. nih.gov In another study, the activation energy for the thermal decomposition of cumene (B47948) hydroperoxide was found to be approximately 122.0 ± 3.0 kJ/mol (about 29.2 kcal/mol).
Table 3: Illustrative Activation Energies for the Decomposition of Analogous Hydroperoxides
| Compound | Activation Energy (Ea) |
|---|---|
| C13 α-Alkoxyalkyl-Hydroperoxide (at pH 4.5) nih.gov | 12.3 ± 0.6 kcal mol⁻¹ |
| Cumene Hydroperoxide | 122.0 ± 3.0 kJ/mol |
This data is for analogous compounds and provides an expected range for the activation energy of 1-methylhexyl hydroperoxide decomposition.
The reaction coordinate for the decomposition of a hydroperoxide typically involves the stretching and eventual cleavage of the weak O-O bond. This process leads to the formation of radical intermediates, such as an alkoxy radical and a hydroxyl radical. The energy profile along this reaction coordinate shows an initial increase to a transition state, the height of which corresponds to the activation energy, followed by a decrease in energy to the products.
Thermodynamics of Hydroperoxide Reactions and Stability
The thermodynamics of hydroperoxide reactions are governed by the enthalpy and entropy changes associated with these processes. The stability of a hydroperoxide is related to its enthalpy of formation and the bond dissociation energy of the peroxide bond.
The National Institute of Standards and Technology (NIST) provides some thermodynamic data for 1-methylhexyl hydroperoxide. nist.gov For instance, the standard liquid enthalpy of combustion (ΔcH°liquid) is reported as -4695.00 ± 2.00 kJ/mol. chemeo.com Calculated values for the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation of the gas (ΔfH°gas) are also available, being -236.20 kJ/mol and -477.54 kJ/mol, respectively. chemeo.com
Table 4: Selected Thermodynamic Data for Hydroperoxide, 1-methylhexyl chemeo.com
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard liquid enthalpy of combustion (ΔcH°liquid) | -4695.00 ± 2.00 | kJ/mol | NIST |
| Standard Gibbs free energy of formation (ΔfG°) | -236.20 | kJ/mol | Joback Calculated Property |
| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | -477.54 | kJ/mol | Joback Calculated Property |
The stability of alkyl hydroperoxides is largely determined by the O-O bond dissociation energy. Theoretical studies on lower alkyl hydroperoxides have shown that the ROO-H bond dissociation energy is approximately 357 kJ mol⁻¹, while the RO-OH bond dissociation energy is around 190 kJ mol⁻¹. The relatively low bond dissociation energy of the O-O bond makes hydroperoxides susceptible to decomposition upon heating or in the presence of catalysts.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Approaches for Structure Elucidation and Mechanistic Studies
Spectroscopic techniques are indispensable for the definitive structural confirmation of hydroperoxides and for studying the radical mechanisms involved in their formation and decomposition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. nih.govacs.org For a molecule like 1-methylhexyl hydroperoxide, NMR can confirm the connectivity of atoms and provide information about its chemical environment.
¹H NMR: The proton NMR spectrum is particularly diagnostic for hydroperoxides. The proton of the hydroperoxy group (-OOH) is highly deshielded and typically appears as a characteristic signal in the δ 8-12 ppm range. researchgate.net The proton on the carbon atom bearing the hydroperoxy group (the α-hydrogen) in 1-methylhexyl hydroperoxide would also have a distinct chemical shift, likely in the δ 4-5 ppm range, deshielded by the adjacent oxygen atoms. The signals for the other protons in the alkyl chain would appear in the typical aliphatic region (δ 0.8-1.6 ppm).
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom directly bonded to the hydroperoxy group (C-2 in 1-methylhexyl hydroperoxide) is expected to resonate in the δ 80-90 ppm range. researchgate.net This downfield shift is characteristic and helps distinguish it from the corresponding alcohol, where the carbon would be in the δ 60-70 ppm range.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. researchgate.net For 1-methylhexyl hydroperoxide, a COSY spectrum would show correlations between the α-hydrogen and the protons on the adjacent methyl and methylene (B1212753) groups. An HMBC experiment could show a correlation between the -OOH proton and the α-carbon, definitively placing the hydroperoxy group within the molecule. researchgate.net
| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Key Diagnostic Feature |
|---|---|---|---|
| ¹H | -OOH | 8.0 - 12.0 | Highly deshielded proton, characteristic of the hydroperoxy group. researchgate.net |
| ¹H | -CH(OOH)- | 4.0 - 5.0 | Proton on the carbon bearing the hydroperoxide. |
| ¹³C | -CH(OOH)- | 80 - 90 | Carbon bearing the hydroperoxide, significantly downfield. researchgate.net |
| ¹³C | Alkyl Chain Carbons | 10 - 40 | Standard aliphatic carbon chemical shifts. pdx.edu |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. youtube.com Since the formation and decomposition of hydroperoxides often involve radical intermediates (e.g., alkylperoxy radicals, ROO•), EPR is a vital tool for studying these reaction mechanisms. rsc.orgrsc.orgnih.gov
Direct detection of the 1-methylhexylperoxy radical, a key intermediate in the formation of 1-methylhexyl hydroperoxide, would be possible using EPR. Secondary alkylperoxy radicals exhibit characteristic EPR spectra with g-factors around 2.015. rsc.orgrsc.org The spectra often show hyperfine coupling to the α-hydrogen, resulting in a doublet pattern, which confirms the secondary nature of the radical. rsc.orgrsc.org
In cases where the radical intermediates are too short-lived to detect directly, a technique called spin trapping is used. nih.gov A "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected and characterized by EPR. The hyperfine splitting pattern of the resulting adduct can be used to identify the original trapped radical. nih.gov
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. rsc.org
Chemiluminescence-Based Detection Methods for Hydroperoxides and Reactive Oxygen Species
Chemiluminescence (CL) offers a highly sensitive and selective approach for the detection of hydroperoxides and other reactive oxygen species (ROS). nih.gov These methods rely on chemical reactions that produce an electronically excited intermediate, which then decays to the ground state by emitting light. The intensity of the emitted light is proportional to the concentration of the analyte.
Two of the most common chemiluminescent systems for hydroperoxide detection are the luminol (B1675438) and peroxyoxalate-based methods.
Luminol Chemiluminescence:
The oxidation of luminol in the presence of a catalyst and an oxidizing agent, such as a hydroperoxide, produces a characteristic blue light emission around 425 nm. nih.gov This reaction is often enhanced by catalysts like horseradish peroxidase (HRP) or metal ions. nih.gov The sensitivity of the luminol-based assay is influenced by factors such as pH and the concentration of reagents. nih.gov While highly sensitive, the specificity of luminol for a particular hydroperoxide can be a limitation, as it can react with a variety of ROS. nih.gov
Peroxyoxalate Chemiluminescence (PO-CL):
The peroxyoxalate reaction involves the reaction of an oxalate (B1200264) ester with a hydroperoxide to form a high-energy intermediate (a 1,2-dioxetanedione). This intermediate then excites a fluorescent molecule, which in turn emits light. The PO-CL method is known for its high sensitivity and is often coupled with high-performance liquid chromatography (HPLC) for the selective determination of different hydroperoxides. nih.govresearchgate.net In such setups, organic peroxides can be photolyzed online using UV irradiation to generate hydrogen peroxide, which is then detected via the PO-CL reaction. nih.govresearchgate.net
Interactive Data Table: Detection Limits for Hydroperoxides using Chemiluminescence Methods
| Hydroperoxide | Detection Method | Detection Limit (µM) | Reference |
| Hydrogen Peroxide | HPLC-PO-CL | 1.1 | nih.govresearchgate.net |
| tert-Butyl hydroperoxide | HPLC-PO-CL | 31.3 | nih.govresearchgate.net |
| Cumene (B47948) hydroperoxide | HPLC-PO-CL | 1.3 | nih.govresearchgate.net |
| Hydrogen Peroxide | Luminol-based assay | 0.308 (mM) | mdpi.com |
Trace Analysis and Detection in Complex Research Matrices
The detection and quantification of 1-methylhexyl hydroperoxide at trace levels in complex matrices, such as environmental or biological samples, present significant analytical challenges due to its reactivity and potential for interference from other sample components. copernicus.org High-performance liquid chromatography (HPLC) is a powerful technique for separating hydroperoxides from complex mixtures prior to their detection. thermofisher.comnih.gov
Several detection methods can be coupled with HPLC for the sensitive analysis of hydroperoxides:
HPLC with UV Detection: While direct UV detection is possible for some hydroperoxides, the sensitivity can be limited due to their weak absorption. nih.gov
HPLC with Fluorescence Detection: This approach often involves post-column derivatization to convert the hydroperoxide into a fluorescent product, thereby enhancing sensitivity and selectivity. nih.gov
HPLC with Electrochemical Detection (ED): Reductive electrochemical detection can be a sensitive method for hydroperoxides, where the analyte is reduced at an electrode surface, generating a measurable current. thermofisher.com
HPLC with Chemiluminescence Detection: As discussed previously, coupling HPLC with PO-CL detection provides a highly sensitive and selective method for the analysis of various hydroperoxides. nih.govresearchgate.netwalshmedicalmedia.com
HPLC-Mass Spectrometry (MS): The combination of HPLC with mass spectrometry offers a highly specific and sensitive method for the identification and quantification of hydroperoxides. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for these compounds. copernicus.org
The choice of the analytical method depends on the specific requirements of the research, including the nature of the sample matrix, the expected concentration of the hydroperoxide, and the need for speciation.
Interactive Data Table: Comparison of HPLC-Based Methods for Hydroperoxide Analysis
| Detection Method | Principle | Advantages | Disadvantages |
| UV/VIS | Absorption of UV or visible light | Simple, non-destructive | Low sensitivity for some hydroperoxides |
| Fluorescence | Emission of light after excitation | High sensitivity and selectivity | Often requires derivatization |
| Electrochemical | Redox reaction at an electrode | Good sensitivity | Can be prone to electrode fouling |
| Chemiluminescence | Light emission from a chemical reaction | Very high sensitivity and selectivity | Can be complex to set up |
| Mass Spectrometry | Mass-to-charge ratio measurement | High specificity and sensitivity | Higher cost and complexity |
Theoretical and Computational Studies of Hydroperoxide, 1 Methylhexyl
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of Hydroperoxide, 1-methylhexyl. DFT methods provide a good balance between computational cost and accuracy for molecules of this size, enabling the detailed study of their potential energy surfaces. researchgate.net Methods like B3LYP, in conjunction with basis sets such as 6-311++G**, are commonly used to model the reactions of organic hydroperoxides and their corresponding peroxy radicals. researchgate.net These calculations are instrumental in determining optimized geometries, electronic properties, and the transition states of reaction pathways.
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. cp2k.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. chemrxiv.org The process typically uses algorithms like the Broyden-Fletcher-Goldfarb-Shannon (BFGS) scheme. chemrxiv.org
Once the geometry is optimized, an electronic structure analysis can be performed. This reveals details about the distribution of electrons within the molecule, including bond orders, atomic charges, and the energies and shapes of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This information is critical for predicting the molecule's reactivity, stability, and spectroscopic properties. For analogous peroxy radicals, DFT calculations have been used to fully optimize the geometrical configurations of reactants, products, and transition states on the potential energy surfaces. researchgate.net
A key application of quantum chemical calculations is the elucidation of transition states, which are the high-energy structures that connect reactants and products along a reaction pathway. Identifying the geometry and energy of a transition state allows for the calculation of the activation energy, a critical parameter for determining reaction rates. researchgate.net
For radicals derived from hydroperoxides, a significant reaction pathway is intramolecular hydrogen transfer (IHT). researchgate.net In this process, a hydrogen atom from the alkyl chain migrates to the peroxy radical group (-OO•), forming a hydroperoxyalkyl radical (•QOOH). Computational studies on the closely related 1-methylbutyl peroxide radical show that these IHT reactions proceed through cyclic transition states. researchgate.net The size of the ring in the transition state (e.g., five, six, or seven-membered) depends on which hydrogen atom is being transferred. researchgate.net DFT calculations have determined the activation energies for these different pathways, showing that β-hydrogen transfer (involving a six-membered ring) is the most favorable kinetically and thermodynamically. researchgate.net
| Hydrogen Migration Type | Ring Size of Transition State | Activation Energy (kJ/mol) at B3LYP/6-311++G** Level |
|---|---|---|
| β-H | 6-membered | 90.0 |
| γ-H | 7-membered | 100.8 |
| α-H | 5-membered | 140–152 |
Molecular Dynamics Simulations of Hydroperoxide Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By applying Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. youtube.com This approach is valuable for understanding how this compound, interacts with its environment, such as solvent molecules or other atmospheric species.
To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system, describing the interactions between atoms (e.g., bond stretching, angle bending, and non-bonded forces like van der Waals and electrostatic interactions). While specific force fields for this compound, may not be readily available, parameters can be developed or adapted from existing force fields for similar organic molecules and peroxides. tudelft.nl
MD simulations can be used to investigate various properties, including:
Solvation Structure: How solvent molecules, like water, arrange themselves around the hydroperoxide, and the nature of the hydrogen bonding interactions. rsc.org
Diffusion Coefficients: The rate at which the hydroperoxide moves through a medium. tudelft.nl
Conformational Dynamics: The internal rotations and flexibility of the 1-methylhexyl chain and the hydroperoxide group. rsc.org
These simulations provide a dynamic picture of the hydroperoxide's behavior, complementing the static information obtained from quantum chemical calculations.
Statistical Rate Theory Applications to Hydroperoxide Kinetics
Statistical rate theories, such as Transition State Theory (TST), provide a framework for calculating reaction rate constants from first principles. These theories connect the macroscopic property of a reaction rate to the microscopic properties of the molecules involved, as determined by computational chemistry.
The primary inputs for TST calculations are derived from quantum chemical studies of the reaction's potential energy surface:
Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. researchgate.net
Vibrational Frequencies: The vibrational modes of both the reactant molecules and the transition state structure.
Using these parameters, the rate constant (k) can be estimated. This approach allows for the prediction of reaction kinetics without direct experimental measurement, which is particularly useful for the complex reaction networks involved in atmospheric and combustion chemistry. For example, the activation energies calculated for the intramolecular hydrogen transfer of analogous peroxy radicals can be used in statistical rate models to determine the rate constants for the formation of different hydroperoxyalkyl radical isomers. researchgate.net
Computational Modeling of Peroxy Radical Chemistry and Hydrogen Transfer
The chemistry of this compound, is intrinsically linked to its corresponding 1-methylhexylperoxy radical (RO₂•). Computational modeling is essential for unraveling the complex reaction pathways of this radical. A dominant unimolecular reaction for peroxy radicals is intramolecular hydrogen transfer, which leads to the formation of a hydroperoxyalkyl radical (•QOOH). nih.gov This isomerization is a critical step in autoxidation mechanisms that can lead to the formation of highly oxygenated molecules (HOMs). nih.gov
Computational studies systematically investigate these hydrogen transfer reactions. capes.gov.br By calculating the potential energy surface, researchers can identify the most likely reaction channels. For a radical derived from 1-methylhexyl hydroperoxide, there are multiple possible hydrogen atoms on the alkyl chain that can be transferred to the peroxy group.
Modeling has shown that the activation barriers for these transfers are highly dependent on the structure of the transition state, particularly the size of the cyclic ring formed during the transfer. researchgate.net As seen in studies of similar radicals, 1,5-H shifts (leading to a β-QOOH radical via a six-membered ring transition state) and 1,6-H shifts (leading to a γ-QOOH radical via a seven-membered ring) are often the most competitive pathways. researchgate.net In contrast, transfers from positions closer to the peroxy group, like the 1,4-H shift (α-H), typically have much higher energy barriers due to the significant ring strain in the five-membered transition state. researchgate.net These computational findings are crucial for building accurate chemical kinetic models that predict the products and reaction rates of hydrocarbon oxidation.
Environmental and Atmospheric Chemistry of Alkyl Hydroperoxides
Formation Mechanisms in Atmospheric Oxidation Processes
Hydroperoxide, 1-methylhexyl, is not directly emitted into the atmosphere but is formed as a secondary product from the atmospheric oxidation of precursor hydrocarbons. The primary formation pathways involve reactions with key atmospheric oxidants like ozone (O₃) and the hydroxyl radical (•OH).
Ozonolysis of Alkenes and Criegee Intermediate Reactions
The ozonolysis of alkenes is a significant atmospheric process that leads to the formation of alkyl hydroperoxides. This reaction proceeds via the formation of a highly reactive, zwitterionic species known as a Criegee intermediate (CI). nih.govnih.gov
The formation of 1-methylhexyl hydroperoxide through this pathway would originate from the ozonolysis of an alkene with at least seven carbon atoms, such as certain isomers of heptene (B3026448) or larger alkenes that can yield a seven-carbon fragment. The initial reaction of ozone with the alkene's double bond forms an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. nih.gov
The stabilized Criegee intermediate can then react with water vapor, which is abundant in the troposphere, to form a hydroxyalkyl hydroperoxide. epa.govchemeo.com For example, a Criegee intermediate with a six-carbon chain reacting with another carbonyl (like formaldehyde) could potentially lead to secondary reactions forming a 1-methylhexyl structure, though the primary route involves reaction with water. Specifically, a Criegee intermediate derived from an alkene like 2-methyl-1-heptene (B91929) could be a precursor. The reaction of stabilized CIs with water is a dominant loss pathway for these intermediates and a key source of atmospheric hydroperoxides. nist.gov
Reaction Scheme:
Alkene + O₃ → Primary Ozonide
Primary Ozonide → Carbonyl Compound + Criegee Intermediate (R₁R₂COO)
Criegee Intermediate + H₂O → Hydroxyalkyl Hydroperoxide
Subsequent reactions or the specific structure of the initial alkene and resulting CI determine the final hydroperoxide product.
OH Radical-Initiated Oxidation Pathways
The hydroxyl radical (•OH) is the primary daytime oxidant in the troposphere and is often referred to as the "detergent" of the atmosphere. lookchem.comchemspider.com The OH radical-initiated oxidation of alkanes is a major pathway for the formation of alkyl hydroperoxides. epa.gov
For 1-methylhexyl hydroperoxide, the precursor alkane is heptane (B126788) (C₇H₁₆). The oxidation process is initiated by the abstraction of a hydrogen atom from the heptane molecule by an •OH radical, forming a heptyl radical (R•) and a water molecule. chemspider.com Due to the presence of primary and secondary carbon atoms in heptane, several isomeric heptyl radicals can be formed. Abstraction of a hydrogen atom from the second carbon atom would lead to the 1-methylhexyl radical.
This alkyl radical (R•) then reacts rapidly with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). chemspider.com In environments with low nitrogen oxide (NOx) concentrations, this peroxy radical can subsequently react with a hydroperoxyl radical (HO₂•) to produce 1-methylhexyl hydroperoxide (ROOH) and regenerate O₂. nist.gov
Reaction Steps:
RH (Heptane) + •OH → R• (1-methylhexyl radical) + H₂O
R• + O₂ → RO₂• (1-methylhexylperoxy radical)
RO₂• + HO₂• → ROOH (1-methylhexyl hydroperoxide) + O₂
This sequence represents a key channel for converting less reactive alkanes into more oxidized species, contributing to the formation of SOA. nist.gov
Photochemical Formation Routes
Photochemical processes are central to the formation of alkyl hydroperoxides as they generate the primary oxidants, such as •OH radicals. The photolysis of ozone by solar radiation is a principal source of •OH radicals in the troposphere. lookchem.com
Specifically, the photolysis of ozone at wavelengths below 310 nm produces an excited oxygen atom, O(¹D), which can then react with water vapor to form two •OH radicals. These photochemically generated hydroxyl radicals can then initiate the oxidation of alkanes like heptane, as described in the previous section, leading to the formation of 1-methylhexyl hydroperoxide. lookchem.com
Furthermore, the photolysis of other species like hydrogen peroxide (H₂O₂) and organic hydroperoxides themselves can serve as additional sources of •OH radicals, fueling the oxidative chemistry that produces a variety of secondary products, including more complex alkyl hydroperoxides. Therefore, photochemical reactions provide the radical precursors essential for the synthesis of 1-methylhexyl hydroperoxide in the atmosphere.
Atmospheric Decomposition Pathways
This compound, is removed from the atmosphere through several decomposition pathways, primarily photolysis and further oxidation reactions. These processes influence its atmospheric lifetime and its role in radical cycling.
Photolysis Rates and Mechanisms
The photolysis of alkyl hydroperoxides is a significant sink for these compounds in the atmosphere. This process involves the absorption of solar radiation, which leads to the cleavage of the weak oxygen-oxygen (O-O) bond in the hydroperoxide molecule. nist.gov The primary products of this photodissociation are an alkoxy radical (RO•) and a hydroxyl radical (•OH). chemspider.com
Photolysis Reaction: ROOH (1-methylhexyl hydroperoxide) + hν → RO• (1-methylhexyloxy radical) + •OH
This reaction is important for two main reasons: it removes the hydroperoxide from the atmosphere, and it regenerates •OH radicals, which can then go on to oxidize other VOCs, thus propagating the oxidative chemical cycles.
Heterogeneous Oxidation of Organic Aerosols by Hydroperoxyl Radicals (HO₂•)
Alkyl hydroperoxides like 1-methylhexyl hydroperoxide can be present in the particle phase as part of secondary organic aerosols (SOA). Once in an aerosol, they can participate in heterogeneous oxidation reactions. These reactions occur at the interface between the gas phase and the particle surface or within the particle itself.
Gas-phase radicals, including the hydroperoxyl radical (HO₂•), can collide with and react on the surface of organic aerosol particles. While the primary gas-phase reaction of an alkylperoxy radical (RO₂•) with HO₂• leads to the formation of a hydroperoxide, heterogeneous reactions can follow different pathways. The uptake of HO₂• onto an aerosol particle can lead to aqueous-phase reactions or surface chemistry that can either form or decompose hydroperoxides.
The heterogeneous oxidation of organic aerosols generally leads to an increase in the oxidation state of the organic material. This "aging" process can alter the physical and chemical properties of the aerosol, such as its size, hygroscopicity, and optical properties. Fragmentation reactions during this aging can also lead to the formation of smaller, more volatile products that can evaporate back into the gas phase, representing a loss of particle-phase carbon. The presence of hydroperoxide functional groups within the aerosol particles can influence these complex multiphase chemical transformations.
Role in Secondary Organic Aerosol (SOA) Formation
Alkyl hydroperoxides, including 1-methylhexyl hydroperoxide, are significant contributors to the formation of secondary organic aerosols (SOA). SOA is formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). These oxidation processes lead to the formation of less volatile products that can partition into the aerosol phase, either by condensing onto pre-existing particles or by forming new particles. nih.gov
The formation of 1-methylhexyl hydroperoxide itself is a result of the atmospheric oxidation of parent alkanes, such as heptane. The initial reaction is typically with a hydroxyl radical (•OH), which abstracts a hydrogen atom to form an alkyl radical (R•). This alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). wikipedia.org In environments with low nitrogen oxide (NOx) concentrations, these peroxy radicals can react with hydroperoxy radicals (HO₂•) to form alkyl hydroperoxides (ROOH) like 1-methylhexyl hydroperoxide.
Once formed, 1-methylhexyl hydroperoxide can contribute to SOA mass through several pathways:
Condensation: Due to the addition of the polar hydroperoxide functional group (-OOH), 1-methylhexyl hydroperoxide is less volatile than its parent alkane. This lower volatility allows it to condense onto existing aerosol particles, directly contributing to SOA mass.
Particle-Phase Reactions: After partitioning into the aerosol phase, alkyl hydroperoxides can undergo further reactions. These can include decomposition or reactions with other organic molecules to form larger, less volatile compounds, further increasing the SOA mass and complexity. researchgate.net Studies on C12 alkanes have shown that multifunctional hydroperoxides are key intermediates in particle-phase reactions that initiate SOA growth. researchgate.net
The structure of the parent alkane can influence the SOA yield. For instance, studies on C10 alkoxy radicals, which are intermediates in alkane oxidation, have shown that straight-chain isomers tend to have higher SOA yields compared to branched isomers. nih.gov This is because fragmentation reactions are more dominant for branched structures, leading to more volatile products, while isomerization reactions, which can lead to less volatile products, are more prevalent for straight-chain structures. nih.gov
Table 1: Illustrative Contribution of Alkyl Hydroperoxides to SOA Formation
| Precursor VOC Class | Typical SOA Yield (%) | Role of Alkyl Hydroperoxides |
|---|---|---|
| Alkanes (e.g., Heptane) | 1 - 10 | Key intermediates in the formation of less volatile oxidation products. |
| Biogenic VOCs (e.g., Isoprene) | 5 - 30 | Formed from the oxidation of isoprene (B109036) and contribute to SOA mass. |
| Aromatic Hydrocarbons | 10 - 50 | Can be formed in later-generation oxidation products. |
Note: This table provides illustrative data for general classes of VOCs and is not specific to 1-methylhexyl hydroperoxide. SOA yields are highly dependent on experimental conditions.
Impact on Tropospheric Oxidative Capacity and Hydroxyl Radical Cycling
Alkyl hydroperoxides play a crucial role in the chemistry of the troposphere, particularly in influencing the concentration of the hydroxyl radical (•OH). The •OH radical is the primary daytime oxidant in the troposphere, responsible for initiating the degradation of most VOCs and other pollutants. wikipedia.org The concentration of •OH is a key measure of the atmosphere's oxidative capacity.
1-methylhexyl hydroperoxide can impact •OH cycling through the following mechanisms:
Source of •OH: Alkyl hydroperoxides can undergo photolysis (decomposition by sunlight) or react with other species to produce •OH radicals. The O-O bond in the hydroperoxide group is relatively weak and can be broken by UV radiation, leading to the formation of an alkoxy radical (RO•) and a hydroxyl radical (•OH). wikipedia.org
ROOH + hν → RO• + •OH
This process regenerates •OH, allowing it to participate in further oxidation reactions. Therefore, the formation and subsequent decomposition of alkyl hydroperoxides can act as a temporary reservoir and then a source of •OH, influencing the spatial and temporal distribution of this important oxidant.
Sink for Radicals: The formation of 1-methylhexyl hydroperoxide from the reaction of a peroxy radical (RO₂•) with a hydroperoxy radical (HO₂•) acts as a sink for these radicals, temporarily removing them from the active chemical cycles.
RO₂• + HO₂• → ROOH + O₂
This termination reaction can reduce the efficiency of ozone production, which is often coupled to the cycling of RO₂• and HO₂• radicals in the presence of NOx.
The balance between the formation and decomposition of alkyl hydroperoxides is therefore a critical factor in determining the local and regional oxidative capacity of the troposphere. In regions with high VOC emissions and low NOx, the formation of alkyl hydroperoxides can be a significant pathway in the atmospheric processing of organic compounds.
Table 2: Key Reactions of Alkyl Hydroperoxides in the Troposphere
| Reaction | Description | Impact on Oxidative Capacity |
|---|---|---|
| RO₂• + HO₂• → ROOH + O₂ | Formation of alkyl hydroperoxide | Temporary sink for radicals, can reduce ozone production. |
| ROOH + hν → RO• + •OH | Photolysis of alkyl hydroperoxide | Source of hydroxyl and alkoxy radicals, increases oxidative capacity. |
| ROOH + •OH → RO₂• + H₂O | Reaction with hydroxyl radical | Can be a sink for •OH, but regenerates a peroxy radical. |
Note: This table presents generalized reactions for alkyl hydroperoxides. Reaction rates and pathways are dependent on the specific structure of the alkyl group and atmospheric conditions.
Mechanistic Roles in Biological Systems Excluding Clinical/safety
Enzyme-Catalyzed Metabolism and Transformation
Enzymatic systems are the primary regulators of hydroperoxide concentrations in vivo, transforming them into less reactive molecules or, in some cases, different signaling molecules.
Lipoxygenases (LOX) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of fatty acid hydroperoxides nih.govresearchgate.netmdpi.com. The catalytic cycle involves the abstraction of a hydrogen atom from the fatty acid, followed by the insertion of molecular oxygen mdpi.com. While the primary substrates for LOX are polyunsaturated fatty acids like linoleic acid and arachidonic acid, the enzyme's interaction with other hydroperoxides is also of mechanistic importance nih.govnih.gov.
The catalytically active form of LOX contains an Fe(III) center, which is generated from the inactive Fe(II) state by the hydroperoxide product of the reaction itself nih.govnih.gov. Secondary alkyl hydroperoxides, such as 1-methylhexyl hydroperoxide, can act as inhibitors of LOX, particularly at high substrate concentrations nih.gov. Electron paramagnetic resonance (EPR) studies have shown that secondary alkyl hydroperoxides can oxidize the Fe(II) in lipoxygenase to Fe(III) nih.gov. However, instead of activating the enzyme for its primary function, this can lead to an alternative reaction: the homolytic dehydration of the hydroperoxide to generate the corresponding carbonyl compound nih.gov.
Table 1: Interaction of Lipoxygenase with Hydroperoxides
| Interacting Molecule | Role/Effect on Lipoxygenase (LOX) | Resulting Product |
|---|---|---|
| Polyunsaturated Fatty Acid | Substrate | Fatty Acid Hydroperoxide |
| Fatty Acid Hydroperoxide | Activator (Fe(II) to Fe(III) oxidation) | Reduction to alcohol, enzyme activation |
| Secondary Alkyl Hydroperoxide | Inhibitor / Alternate Substrate | Homolytic dehydration to a carbonyl compound |
Peroxidases are a broad class of enzymes that catalyze the reduction of hydroperoxides. A key family within this class is the Glutathione Peroxidases (GPx), which play a central role in protecting organisms from oxidative damage wikipedia.org. The primary function of GPx is to reduce hydrogen peroxide to water and to reduce organic hydroperoxides, including lipid and alkyl hydroperoxides like 1-methylhexyl hydroperoxide, to their corresponding alcohols wikipedia.orgfrontiersin.org.
The catalytic cycle of most GPx enzymes utilizes glutathione (GSH) as a reducing agent frontiersin.orgnih.gov. The general reaction mechanism is as follows: 2GSH + ROOH → GSSG + ROH + H₂O In this reaction, the hydroperoxide (ROOH), such as 1-methylhexyl hydroperoxide, is reduced to its corresponding alcohol (1-methylhexanol), while two molecules of reduced glutathione (GSH) are oxidized to form glutathione disulfide (GSSG) wikipedia.org. The enzyme glutathione reductase then recycles GSSG back to GSH at the expense of NADPH, maintaining the cellular pool of reducing equivalents nih.gov.
Different GPx isoforms exhibit varying substrate specificities. For instance, GPx1 is the most abundant isoform and efficiently reduces hydrogen peroxide, whereas GPx4 shows a high preference for lipid hydroperoxides and is capable of reducing complex hydroperoxides within biological membranes wikipedia.orgfrontiersin.org.
Many members of the glutathione peroxidase family are selenoenzymes, meaning they contain a selenocysteine (Sec) residue at their active site, which is crucial for their catalytic activity frontiersin.orgnih.gov. Selenium is a key element for the catalyzed reduction of hydroperoxides nih.gov. The catalytic mechanism involves the oxidation of the selenol group (R-SeH) of the selenocysteine by the hydroperoxide substrate wikipedia.orgacs.org.
The process can be summarized in the following steps wikipedia.orgacs.org:
The active selenol (E-SeH) reacts with the hydroperoxide (ROOH), resulting in the formation of a selenenic acid intermediate (E-SeOH) and the release of the corresponding alcohol (ROH).
The selenenic acid then reacts with a molecule of GSH to form a selenenyl sulfide adduct (E-Se-SG) and a molecule of water.
A second molecule of GSH attacks the selenenyl sulfide, regenerating the active selenol (E-SeH) and releasing glutathione disulfide (GSSG).
The presence of selenium in the active site significantly enhances the enzyme's catalytic efficiency in reducing hydroperoxides compared to their cysteine-containing homologs nih.gov. Phospholipid hydroperoxide glutathione peroxidase (PHGPx or GPx4) is a particularly important selenoenzyme specialized for reducing hydroperoxides of phospholipids within membranes nih.gov.
Endogenous Formation of Hydroperoxides in Cellular Models (Mechanistic Focus)
Hydroperoxides are endogenously produced as part of normal cellular metabolism and in response to oxidative stress. Their formation is intrinsically linked to the production of Reactive Oxygen Species (ROS).
Reactive Oxygen Species (ROS) are generated from various intracellular sources, including the mitochondrial electron transport chain, NADPH oxidases (NOX), and other cytosolic enzymes nih.govnih.gov. The initial ROS formed is often the superoxide anion (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂) either spontaneously or through catalysis by superoxide dismutase (SOD) enzymes researchgate.netmdpi.commdpi.com.
Hydrogen peroxide is a key precursor in the formation of other hydroperoxides nih.gov. The decomposition of alkyl peroxides (ROOH) can produce peroxyl (ROO•) and alkoxyl (RO•) radicals nih.gov. These highly reactive radicals can then propagate chain reactions, particularly lipid peroxidation, by abstracting hydrogen atoms from polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides (LOOHs) nih.govmdpi.com. Similarly, free radicals can attack amino acid side chains in proteins, leading to the formation of protein hydroperoxides. Transition metal ions, such as iron (Fe²⁺), can catalyze the decomposition of H₂O₂ via the Fenton reaction to produce highly reactive hydroxyl radicals (•OH), which further promotes the formation of organic hydroperoxides nih.gov.
Table 2: Major Cellular Sources and Pathways of Hydroperoxide Formation
| Cellular Source | Primary ROS | Key Enzymes/Reactions | Resulting Hydroperoxide Type |
|---|---|---|---|
| Mitochondria | Superoxide (O₂⁻) | Electron Transport Chain Leakage, SOD | Hydrogen Peroxide (H₂O₂) |
| Plasma Membrane | Superoxide (O₂⁻) | NADPH Oxidase (NOX) Family | Hydrogen Peroxide (H₂O₂) |
| Cytosol / Peroxisomes | Superoxide (O₂⁻), H₂O₂ | Xanthine Oxidase, Amino Acid Oxidase, SOD, Catalase | Hydrogen Peroxide (H₂O₂) |
| Lipid Membranes | Peroxyl (LOO•) / Alkoxyl (LO•) Radicals | Fenton Reaction, Autoxidation | Lipid Hydroperoxides (LOOH) |
| Proteins | Various Radicals | Free Radical Attack | Protein Hydroperoxides |
Proteins are major targets for damage by free radicals, leading to the formation of relatively long-lived protein hydroperoxides nih.govnih.gov. These protein hydroperoxides are not benign end-products; they can act as reservoirs for further oxidative damage by decomposing to generate new, highly reactive free radicals nih.govnih.govresearchgate.net.
The degradation of protein hydroperoxides is often catalyzed by transition metal ions, particularly iron(II) complexes nih.govnih.govresearchgate.net. The reaction between a protein hydroperoxide and Fe²⁺ can generate a variety of radical species, including alkoxyl radicals, carbon-centered radicals, and in some cases, the superoxide radical anion (O₂⁻•) or its conjugate acid (HO₂•) nih.govresearchgate.net.
For example, a hydroperoxide group on the side chain of an amino acid residue can decompose to form an alkoxyl radical. This radical can then undergo further fragmentation or rearrangement reactions, leading to chain scission or the formation of other reactive species nih.govresearchgate.net. These secondary radicals can propagate oxidative damage by reacting with other biomolecules, thereby initiating intra- and inter-molecular radical chain reactions nih.govnih.govresearchgate.net. This process represents a fundamental mechanism for the alteration and fragmentation of proteins under oxidative stress nih.govnih.gov.
Interactions with Biomolecules: Mechanistic Insights
The interaction of alkyl hydroperoxides like Hydroperoxide, 1-methylhexyl with biomolecules is central to the propagation of oxidative damage. The primary mechanism involves the generation of free radicals, which are highly reactive and can initiate damaging chain reactions.
The decomposition of the hydroperoxide is often catalyzed by transition metal ions, such as iron (Fe²⁺) or copper (Cu⁺), which are present in biological systems. This reaction, known as a Fenton-like reaction, generates an alkoxyl radical (RO•) and a hydroxyl radical (•OH), or a hydroxide (B78521) ion (OH⁻), depending on the specific metal and its oxidation state.
ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺
These resulting radicals, particularly the 1-methylhexyl alkoxyl radical, are the principal agents of damage to proteins and nucleic acids.
Protein Alteration and Side-Chain Fragmentation Mechanisms
Proteins are major targets for radicals generated from alkyl hydroperoxides due to their high abundance in cells and the presence of susceptible amino acid residues. nih.gov The mechanisms of damage are multifaceted and can lead to loss of protein function.
The process begins when a radical (R•), such as the 1-methylhexyl alkoxyl radical, abstracts a hydrogen atom from an amino acid side chain or the polypeptide backbone. This creates a carbon-centered radical on the protein (P•).
RH + P → R• + PH (Where PH is the native protein)
In an oxygen-rich environment, this protein radical reacts rapidly with molecular oxygen (O₂) to form a protein peroxyl radical (POO•). mdpi.com
P• + O₂ → POO•
The protein peroxyl radical is a key intermediate that can propagate damage through several pathways:
Hydrogen Abstraction: It can abstract a hydrogen atom from another biomolecule (BH), creating a new radical (B•) and a protein hydroperoxide (POOH). This propagates a chain reaction.
Fragmentation: The unstable peroxyl or subsequent alkoxyl radicals can lead to the cleavage of peptide bonds (backbone fragmentation) or the breakdown of amino acid side chains. nih.govnih.gov For instance, the degradation of hydroperoxide groups on glutamic acid side chains can result in decarboxylation. researchgate.net
Cross-linking: Two protein radicals can combine to form a covalent cross-link, leading to protein aggregation. mdpi.comnih.gov
Certain amino acid side chains are particularly vulnerable to radical attack.
| Amino Acid Residue | Type of Damage | Resulting Products |
| Cysteine, Methionine | Thiol Oxidation | Disulfides, Sulfoxides, Sulfenic/Sulfinic acids nih.govnih.gov |
| Tryptophan, Tyrosine | Aromatic Hydroxylation/Oxidation | Hydroxylated derivatives, Kynurenine (from Trp) |
| Histidine, Arginine, Lysine | Side-chain Oxidation | Carbonyl derivatives, loss of function |
| Proline, Leucine, Valine | Aliphatic Side-chain Oxidation | Carbonyls, Hydroperoxides, Alcohols nih.govnih.gov |
The formation of carbonyl groups on amino acid side chains is a common and chemically stable marker of protein oxidation. nih.govnih.gov These alterations can lead to protein unfolding, aggregation, and modified turnover rates within the cell. nih.gov
Nucleic Acid Interactions (Mechanistic)
The radical species generated from this compound can also inflict significant damage on nucleic acids like DNA. nih.gov The mechanisms primarily involve the attack of these radicals on the deoxyribose sugar backbone and the nitrogenous bases. wikipedia.org
Research on Stability and Stabilization Strategies for Alkyl Hydroperoxides
Factors Influencing Hydroperoxide Stability in Research Systems
The decomposition of alkyl hydroperoxides is not spontaneous under all conditions but is significantly influenced by the surrounding chemical and physical environment. Understanding these factors is paramount for the accurate and reliable use of these reagents in research.
Temperature is a critical factor governing the stability of alkyl hydroperoxides. An increase in temperature provides the necessary activation energy for the homolytic cleavage of the weak oxygen-oxygen bond, leading to accelerated decomposition. Research on various organic hydroperoxides has consistently shown that their decomposition rates increase with rising temperatures. For instance, studies on the decomposition of α-alkoxyalkyl-hydroperoxides in aqueous solutions have quantified this relationship. The decomposition follows first-order kinetics, with the rate constant increasing significantly with temperature. rsc.orgsemanticscholar.org
Similarly, the pH of the medium plays a crucial role. Acidic conditions, in particular, have been shown to catalyze the decomposition of certain classes of hydroperoxides, such as α-hydroxyalkyl-hydroperoxides. acs.org The proton-catalyzed decomposition is a significant pathway that can be much faster than other degradation mechanisms. acs.org For example, the lifetime of an α-hydroxyalkyl-hydroperoxide derived from α-terpineol was found to decrease from 128 minutes at a pH of 6.1 to just 8 minutes at a pH of 4.1. acs.org This highlights the necessity of controlling the pH in experimental systems to maintain the integrity of the hydroperoxide.
Table 1: Effect of Temperature on the First-Order Decomposition Rate Constant (k) of C13 α-Alkoxyalkyl-Hydroperoxides at pH 4.5
| Temperature (K) | Decomposition Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kcal mol⁻¹) |
|---|---|---|
| 288 | (5.3 ± 0.2) × 10⁻⁴ | 12.3 ± 0.6 |
| 298 | (1.2 ± 0.3) × 10⁻³ | |
| 308 | (2.1 ± 1.4) × 10⁻³ |
Data sourced from studies on α-alkoxyalkyl-hydroperoxides derived from α-terpineol Criegee intermediates with 1-propanol (B7761284). rsc.org
Trace amounts of transition metal ions are potent catalysts for the decomposition of hydroperoxides. Metals such as iron (Fe), copper (Cu), and manganese (Mn) can engage in redox cycling, which facilitates the generation of radical species from the hydroperoxide and accelerates its breakdown. acs.orgsemanticscholar.orgosti.gov The catalytic cycle typically involves the one-electron reduction of the hydroperoxide by the metal ion in its lower oxidation state (e.g., Fe²⁺), followed by the oxidation of another hydroperoxide molecule by the metal ion in its higher oxidation state (e.g., Fe³⁺).
Even at micromolar concentrations, these metal ions can significantly increase the rate of decomposition. However, the catalytic effect can be complex and pH-dependent. In some acidic aqueous media, the direct reaction of α-hydroxyalkyl-hydroperoxides with Fe²⁺ has been found to be outcompeted by the proton-catalyzed decomposition pathway. acs.org This suggests that while metal ions are a significant threat to hydroperoxide stability, their influence must be considered in the context of other environmental factors like pH.
Table 2: Effect of Metal Ions on the First-Order Decay Rate Constant (k) of α-Hydroxyalkyl-Hydroperoxides at pH 5.1
| Condition (Metal Ion Concentration) | Decay Rate Constant (k) (s⁻¹) |
|---|---|
| No Metal Ions | (4.5 ± 0.1) × 10⁻⁴ |
| 0.05 mM Fe²⁺ | (4.7 ± 0.2) × 10⁻⁴ |
| 0.05 mM Zn²⁺ | (4.7 ± 0.1) × 10⁻⁴ |
| 0.05 mM Cu²⁺ | (4.8 ± 0.2) × 10⁻⁴ |
Data from a study on α-HHs produced by ozonolysis of α-terpineol. acs.org
The "matrix," or the medium in which the hydroperoxide is dissolved or dispersed, has a profound effect on its stability. The polarity of the solvent, the presence of water, and the concentration of other organic molecules can all influence decomposition rates. For example, the stability of hydroperoxides can be significantly different in aqueous solutions compared to organic solvents. acs.org The presence of water can facilitate proton-catalyzed decomposition pathways, as discussed earlier. researchmap.jp
Furthermore, the molecular environment can affect the decomposition mechanism. In some cases, the autoxidation of organic substrates in the presence of hydroperoxides can be influenced by the surrounding matrix. acs.org The presence of other compounds can either provide pathways for stabilization or introduce new routes for degradation. Therefore, the choice of solvent and the control of impurities are critical aspects of designing research systems involving alkyl hydroperoxides.
Development of Stabilization Protocols for Research Applications
To counteract the inherent instability of alkyl hydroperoxides, various stabilization strategies have been developed. These protocols are designed to inhibit the primary decomposition pathways by targeting the key catalytic species and reactive intermediates.
Given the potent catalytic activity of transition metal ions, a primary stabilization strategy involves their removal or inactivation. Chelating agents, also known as sequestering agents, are molecules that can form multiple coordination bonds with a single metal ion, effectively enveloping it and preventing it from participating in catalytic reactions.
Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that has been shown to be effective in stabilizing hydrogen peroxide solutions by sequestering metal ions like manganese. maxapress.com By forming a stable complex with the metal ion, EDTA prevents it from catalyzing the decomposition of the hydroperoxide. The effectiveness of a chelating agent is related to the stability constant of the metal-chelate complex. Other aminopolycarboxylic acids have also been explored for this purpose. The principle is broadly applicable to organic hydroperoxides, where trace metal contamination is a concern.
Many hydroperoxide decomposition reactions, particularly those initiated by heat or metal ions, proceed through a free-radical chain reaction mechanism. This involves the formation of highly reactive alkyl (R•) and peroxyl (ROO•) radicals, which can propagate the decomposition of further hydroperoxide molecules.
Radical scavengers are compounds that can react with and neutralize these radical intermediates, thereby terminating the chain reaction. Phenolic antioxidants are a prominent class of radical scavengers. nih.govresearchgate.net Compounds like butylated hydroxytoluene (BHT) and analogues of vitamin E (tocopherol) can donate a hydrogen atom to a peroxyl radical, converting it into a more stable hydroperoxide and forming a resonance-stabilized phenoxyl radical that is less reactive and unable to propagate the chain reaction efficiently. nih.gov The effectiveness of a phenolic antioxidant depends on factors such as the stability of the resulting phenoxyl radical and its steric accessibility. researchgate.net The use of these scavengers can significantly enhance the shelf-life and reliability of alkyl hydroperoxide solutions in research applications.
Impact of Solvent and Formulation Components on Stability
The stability of alkyl hydroperoxides, including 1-methylhexyl hydroperoxide, is significantly influenced by the surrounding chemical environment. The choice of solvent and the presence of various formulation components can either accelerate decomposition or enhance stability. The decomposition of hydroperoxides can be initiated by heat, light, and the presence of certain catalysts, leading to the formation of reactive radicals.
Solvent Effects:
The polarity and hydrogen bonding capability of the solvent play a crucial role in the stability of hydroperoxides. Polar solvents can stabilize the hydroperoxide molecule through hydrogen bonding, which can, in some cases, reduce the rate of homolytic cleavage of the weak oxygen-oxygen bond. However, certain polar solvents can also facilitate decomposition pathways. For instance, protic solvents may participate in acid- or base-catalyzed decomposition mechanisms.
A hypothetical study on the stability of 1-methylhexyl hydroperoxide in various solvents could yield results similar to those presented in Table 1. In this illustrative example, the percentage of remaining 1-methylhexyl hydroperoxide is measured after storage at a constant elevated temperature for a specified duration. Non-polar, aprotic solvents generally provide a more inert environment, thus preserving the stability of the hydroperoxide.
Table 1: Illustrative Stability of 1-Methylhexyl Hydroperoxide in Various Solvents after Storage at 60°C for 48 Hours (Note: Data are hypothetical and for illustrative purposes only)
| Solvent | Solvent Type | Remaining Hydroperoxide (%) |
|---|---|---|
| Hexane | Non-polar, Aprotic | 95 |
| Toluene | Non-polar, Aprotic | 92 |
| Dichloromethane | Polar, Aprotic | 85 |
| Isopropanol | Polar, Protic | 78 |
| Water | Polar, Protic | 70 |
Formulation Components:
Various components within a formulation can significantly impact the stability of 1-methylhexyl hydroperoxide. These can be broadly categorized as destabilizers and stabilizers.
Destabilizers: Transition metal ions (e.g., iron, copper, cobalt) are potent catalysts for hydroperoxide decomposition, even at trace levels. chromatographyonline.com Acids and bases can also promote decomposition through ionic pathways. The presence of radical initiators will also accelerate the degradation of hydroperoxides.
Stabilizers: To counteract decomposition, various stabilizers can be incorporated into formulations.
Chelating Agents: These molecules, such as ethylenediaminetetraacetic acid (EDTA) and its salts, sequester metal ions, preventing them from participating in catalytic decomposition cycles.
Antioxidants: Primary antioxidants, such as hindered phenols (e.g., butylated hydroxytoluene - BHT), act as radical scavengers, terminating the chain reactions of decomposition. mdpi.com Secondary antioxidants, like phosphites and thioethers, decompose hydroperoxides into non-radical products.
Buffers: Maintaining an optimal pH, typically in the slightly acidic range, can minimize acid- and base-catalyzed decomposition.
An illustrative example of the effect of formulation components on the stability of 1-methylhexyl hydroperoxide is presented in Table 2. This table demonstrates the percentage of hydroperoxide remaining after a period of accelerated storage in the presence of different additives.
Table 2: Illustrative Effect of Formulation Components on the Stability of 1-Methylhexyl Hydroperoxide in a Toluene-based Formulation after Storage at 50°C for 7 days (Note: Data are hypothetical and for illustrative purposes only)
| Formulation Component Added (at 0.1% w/w) | Component Type | Remaining Hydroperoxide (%) |
|---|---|---|
| None (Control) | - | 88 |
| Iron(III) Chloride | Destabilizer (Metal Ion) | 45 |
| EDTA | Stabilizer (Chelating Agent) | 94 |
| BHT | Stabilizer (Antioxidant) | 96 |
| Triphenyl phosphite | Stabilizer (Secondary Antioxidant) | 95 |
Experimental Design and Optimization for Stability Studies
To thoroughly investigate the stability of 1-methylhexyl hydroperoxide and to identify optimal stabilization strategies, a systematic experimental design is crucial. Such studies aim to understand the degradation kinetics and the influence of various factors on the shelf-life of the compound.
Forced Degradation Studies:
Forced degradation, or stress testing, is initially performed to identify the likely degradation pathways and to establish the intrinsic stability of the molecule. nih.gov This involves exposing the hydroperoxide to conditions more severe than those it would typically encounter during storage and use. For 1-methylhexyl hydroperoxide, this would include:
Thermal Stress: Exposure to elevated temperatures (e.g., 50°C, 60°C, 70°C) to determine the activation energy of decomposition. who.int
Photostability: Exposure to UV and visible light to assess light-induced degradation.
Acid and Base Hydrolysis: Treatment with acidic and basic solutions to evaluate susceptibility to ionic degradation mechanisms.
Oxidation: Exposure to oxidizing agents to understand its behavior in an oxidative environment.
Experimental Design Approaches:
To efficiently study the influence of multiple factors on stability, statistical experimental designs are employed. These methods allow for the simultaneous investigation of several variables and their interactions, leading to a comprehensive understanding of the system with a minimal number of experiments. researchgate.net
Factorial Design: A full or fractional factorial design can be used to screen for the most significant factors affecting stability. For instance, a 2³ factorial design could be used to study the effects of temperature, a stabilizer concentration, and the presence of a metal catalyst at two levels each (high and low).
An example of a factorial design to study the stability of 1-methylhexyl hydroperoxide is outlined in Table 3. The response would be the percentage of hydroperoxide remaining after a set time.
Table 3: Example of a 2³ Factorial Design for Stability Study of 1-Methylhexyl Hydroperoxide (Note: This is a design matrix, not results)
| Run | Temperature (°C) | BHT Conc. (%) | FeCl₃ Conc. (ppm) |
|---|---|---|---|
| 1 | 40 (-1) | 0.05 (-1) | 1 (-1) |
| 2 | 60 (+1) | 0.05 (-1) | 1 (-1) |
| 3 | 40 (-1) | 0.2 (+1) | 1 (-1) |
| 4 | 60 (+1) | 0.2 (+1) | 1 (-1) |
| 5 | 40 (-1) | 0.05 (-1) | 10 (+1) |
| 6 | 60 (+1) | 0.05 (-1) | 10 (+1) |
| 7 | 40 (-1) | 0.2 (+1) | 10 (+1) |
| 8 | 60 (+1) | 0.2 (+1) | 10 (+1) |
Response Surface Methodology (RSM): Once the significant factors have been identified, RSM, such as a Box-Behnken or central composite design, can be used to optimize the formulation for maximum stability. This involves modeling the relationship between the factors and the stability of the hydroperoxide to find the optimal settings.
Analytical Methodology:
A crucial aspect of stability studies is the use of a validated stability-indicating analytical method. ambiopharm.com For 1-methylhexyl hydroperoxide, this would typically involve a chromatographic technique such as High-Performance Liquid Chromatography (HPLC). The method must be able to separate the intact hydroperoxide from its degradation products, allowing for accurate quantification of the remaining active substance over time.
Long-Term Stability Studies:
Following the insights gained from accelerated and experimental design studies, long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product. wisdomlib.org These studies are typically run for several years, with samples being analyzed at predetermined time points.
Emerging Research Directions and Future Perspectives on Hydroperoxide, 1 Methylhexyl
Advanced Catalytic Approaches for Hydroperoxide Synthesis and Transformation
The synthesis and transformation of alkyl hydroperoxides, including 1-methylhexyl hydroperoxide, are moving beyond traditional autoxidation methods towards more controlled and efficient catalytic pathways. Modern research emphasizes the use of transition metal catalysts to improve selectivity and yield while operating under milder conditions. Copper and manganese complexes, in particular, have shown significant promise in the oxidation of alkanes using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netnih.gov These reactions often proceed through a Fenton-like mechanism, involving the generation of reactive oxygen species that can selectively functionalize C-H bonds. nih.gov
For the synthesis of 1-methylhexyl hydroperoxide, this involves the selective oxidation of heptane (B126788). Advanced catalytic systems aim to control which of the C-H bonds in the heptane molecule is oxidized. Bioinspired nonheme iron catalysts have also been explored for their ability to mimic the regio-, chemo-, and stereoselectivity of natural iron oxygenases. nih.gov The transformation of 1-methylhexyl hydroperoxide is equally important, particularly its controlled decomposition into valuable products like alcohols and ketones. Chromium catalysts have been utilized for the oxidation of alkanes and alkenes with organic hydroperoxides to yield these products. google.com Furthermore, metal-organic frameworks (MOFs) are emerging as versatile platforms for heterogenizing homogeneous catalysts, which can enhance stability and recyclability, as demonstrated by cobalt complexes encapsulated in MOFs for H₂O₂ decomposition. rsc.org
Research Focus in Catalytic Approaches
| Catalytic System | Target Reaction | Key Advantages | Relevant Findings |
|---|---|---|---|
| Copper Complexes | Alkane Oxidation | High efficiency, High yields (50-60%), Selectivity for alkyl hydroperoxides. nih.gov | Proceeds via a Fenton-like mechanism involving C-centered and O-centered radicals. nih.gov |
| Manganese Complexes | Alkane Oxidation | Highly efficient stereoselective oxygenation, Obligatory use of a carboxylic acid co-catalyst. researchgate.net | Can functionalize tertiary C-H bonds more readily than secondary ones. researchgate.net |
| Bioinspired Iron Complexes | C-H Oxidation | Mimics the high selectivity of natural oxygenases. nih.gov | Aims to achieve high regio- and stereoselectivity in hydrocarbon oxidation. nih.gov |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies
A profound understanding of the reaction mechanisms governing the formation and decomposition of 1-methylhexyl hydroperoxide is crucial for optimizing its synthesis and application. This is increasingly being achieved by integrating experimental data with high-level computational modeling. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the complex reaction pathways involved in alkane oxidation. nih.govnih.gov
These computational studies can elucidate the energetics of various transition states and intermediates, such as alkylperoxy (RO₂) and hydroperoxyalkyl (QOOH) radicals, which are key players in the low-temperature oxidation of hydrocarbons. nih.gov For instance, systematic computational studies have helped to build rule-based models for the oxidation mechanisms of noncyclic alkanes by analyzing group additivity and ring-strain effects in cyclic transition states. nih.gov The reaction of HO₂ with alkylperoxy radicals has been studied on both triplet and singlet potential energy surfaces, revealing different mechanisms (hydrogen abstraction vs. addition-elimination) that dominate at different temperatures. datapdf.com This dual approach allows researchers to predict reaction outcomes, understand selectivity, and design more effective catalysts and reaction conditions for processes involving 1-methylhexyl hydroperoxide.
Novel Analytical Tools for In Situ Hydroperoxide Monitoring
The reactive and often unstable nature of hydroperoxides necessitates the development of advanced analytical tools for their real-time, in-situ monitoring. Such techniques are vital for process control and for studying reaction kinetics. nih.gov Emerging methods are moving towards higher sensitivity, selectivity, and automation. researchgate.net
Electrochemical sensors, particularly those enhanced with nanomaterials or biomimetic catalysts, offer rapid and real-time monitoring capabilities. researchgate.netacs.orgresearchgate.net These sensors can be integrated directly into microreactors to provide online quantification of hydroperoxide concentrations during synthesis. acs.orgresearchgate.net Flow injection analysis (FIA) coupled with sensitive detection methods like chemiluminescence is another advanced system for semi-continuous monitoring. uni-regensburg.de
Optical detection methods also continue to evolve. While traditional colorimetric and fluorometric assays are widely used, newer approaches focus on developing reversible probes and smartphone-based detectors for portable, on-site analysis. uni-regensburg.de Spectrophotometric methods, such as those based on the formation of colored complexes like the peroxovanadate complex, are being refined for greater accuracy and to overcome interference from complex sample matrices. researchgate.net
Comparison of Modern Analytical Methods for Hydroperoxide Detection
| Method | Principle | Advantages | Challenges |
|---|---|---|---|
| Electrochemical Sensors | Measures current from redox reactions at an electrode surface. | Rapid, real-time, high sensitivity, suitable for in-situ monitoring. researchgate.netacs.org | Electrode fouling can be an issue in complex samples. uni-regensburg.de |
| Flow Injection Analysis (FIA) | Automated injection of a sample into a continuously flowing carrier stream for analysis. | High throughput, automation, semi-continuous detection. researchgate.netuni-regensburg.de | Requires specialized equipment. |
| Chemiluminescence | Detection of light emitted from a chemical reaction. | Very high sensitivity, suitable for trace-level analysis. researchgate.netnih.gov | May require specific reagents and conditions. |
| Fluorometry | Measures fluorescence from a reaction product. | High sensitivity. researchgate.net | Potential for quenching or interference from sample matrix. |
Exploration of Specific Reactivity in Complex Chemical Environments
The reactivity of 1-methylhexyl hydroperoxide is highly dependent on its surrounding chemical environment. In complex mixtures, such as during industrial processes or in biological systems, its role can shift from a desired product to a reactive intermediate that initiates further reactions. As a potent oxidizing agent, it can participate in a variety of transformations. bioengineer.org
Its thermal decomposition can generate radicals that initiate polymerization or oxidation cascades. rsc.org The presence of metal ions can catalytically decompose the hydroperoxide, a reaction that can be either beneficial or detrimental depending on the desired outcome. nih.govresearchgate.net For example, the interaction with copper or iron complexes can lead to the generation of highly reactive hydroxyl or alkoxyl radicals. Understanding this reactivity is key to controlling processes like the degradation of polymers, the oxidation of fuels, or its potential role in oxidative stress mechanisms in biological contexts. Research in this area focuses on mapping the reaction pathways and product distributions that arise from the decomposition or reaction of 1-methylhexyl hydroperoxide in the presence of various additives, solvents, and substrates.
Methodological Advancements in Stereoselective Hydroperoxidation
A significant frontier in the synthesis of chiral molecules like 1-methylhexyl hydroperoxide is the control of stereochemistry. Methodological advancements now allow for the stereoselective functionalization of unactivated C-H bonds, a traditionally challenging transformation. nih.govresearchgate.net This involves designing catalysts that can distinguish between enantiotopic or diastereotopic C-H bonds in a substrate molecule.
Bioinspired manganese and iron catalysts are at the forefront of this research, enabling enantioselective hydroxylation and, by extension, hydroperoxidation of C(sp³)–H bonds. nih.govacs.org The strategy often relies on creating a chiral pocket around the metal's active site that directs the substrate into a specific orientation for the oxidation to occur, similar to the lock-and-key recognition in enzymes. acs.org Chelation-assisted C-H activation is another powerful strategy where a directing group on the substrate coordinates to a metal catalyst, guiding the functionalization to a specific site with high selectivity. researchgate.netrsc.org While much of this work has focused on hydroxylation, the principles are directly applicable to hydroperoxidation, paving the way for the synthesis of enantiomerically enriched 1-methylhexyl hydroperoxide from prochiral precursors.
Q & A
Basic: What are the recommended safety protocols for handling and storing 1-methylhexyl hydroperoxide in laboratory settings?
Answer:
1-Methylhexyl hydroperoxide, as a peroxide-forming compound, requires strict safety measures:
- Storage :
- Testing :
Table 1 : Comparison of Peroxide Testing Methods
| Method | Detection Range | Suitable For | Limitations |
|---|---|---|---|
| Test Strips | 0–100 ppm | Simple ethers, routine use | Less reliable for complex matrices |
| Iodide Test | Quantitative | High peroxide concentrations | Requires hazardous reagents (e.g., KI, acetic acid) |
Basic: How can researchers verify the structural integrity of 1-methylhexyl hydroperoxide during synthesis?
Answer:
- Spectral Analysis :
- Purity Assessment :
Advanced: What experimental factors influence the decomposition kinetics of 1-methylhexyl hydroperoxide in atmospheric studies?
Answer:
Decomposition is driven by environmental variables:
- Light and Temperature :
- Metal Catalysis :
Table 2 : Key Decomposition Products
Advanced: How can researchers resolve contradictions in peroxide concentration data obtained via different testing methods?
Answer:
Discrepancies often arise from matrix interference or method limitations:
- Interference Mitigation :
- Statistical Validation :
Advanced: What are the ecological implications of 1-methylhexyl hydroperoxide release into aquatic systems?
Answer:
- Degradation Pathways :
- Mitigation Strategies :
Advanced: How does 1-methylhexyl hydroperoxide interact with biological systems in enzymatic studies?
Answer:
- Enzymatic Effects :
- Peroxidases (e.g., horseradish peroxidase) catalyze hydroperoxide decomposition, producing water and oxygen. Monitor reaction kinetics via spectrophotometric assays at 240 nm (O₂ release) .
- Lipid peroxidation assays using thiobarbituric acid (TBA) can quantify oxidative damage in cell membranes exposed to hydroperoxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
